molecular formula C16H17ClN2O5S B570748 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide CAS No. 1369588-00-0

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide

Cat. No. B570748
M. Wt: 384.831
InChI Key: SFVBKFOWELOUOE-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide” is also known as O-Ethyl Chlorthalidone . It has a molecular formula of C16H15ClN2O4S and a molecular weight of 366.8 g/mol . This compound belongs to the class of organic compounds known as isoindolones, which are aromatic polycyclic compounds that contain an isoindole bearing a ketone .


Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide . The InChI representation of the compound is InChI=1S/C16H15ClN2O4S/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22) . The canonical SMILES representation is CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.8 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass of the compound is 366.0441058 g/mol . The compound has a topological polar surface area of 107 Ų . It has a heavy atom count of 24 . The compound has a formal charge of 0 . The complexity of the compound is 593 .

properties

IUPAC Name

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYIDIRKYMLVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide

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